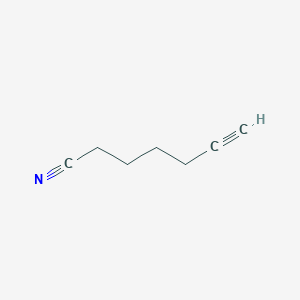

6-Heptynenitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hept-6-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRRVLEKCQFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472012 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15295-69-9 | |

| Record name | 6-Heptynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Heptynenitrile and Its Key Intermediates

Strategies for the Preparation of 6-Heptynenitrile

The synthesis of alkynyl nitriles can be approached through various strategies, ranging from general transformations of alkynes to specific nucleophilic substitution reactions tailored for a particular target molecule like this compound.

General Synthetic Routes to Alkynyl Nitriles

The conversion of alkynes to nitriles is a fundamental transformation in organic synthesis. Methodologies can be categorized based on how they alter the carbon skeleton of the starting alkyne.

One common strategy involves the oxidative cleavage of the carbon-carbon triple bond, which shortens the carbon chain. In this process, a strong oxidizing agent breaks the alkyne, yielding a carboxylic acid. The carboxylic acid is then converted into a primary amide, which is subsequently dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to furnish the nitrile.

Alternatively, to retain the original number of carbon atoms, a terminal alkyne can undergo hydroboration-oxidation to yield a primary alcohol. This alcohol's hydroxyl group is then transformed into a good leaving group (e.g., via tosylation) and displaced by a cyanide nucleophile in an Sₙ2 reaction.

A direct, metal-free approach for converting internal alkynes into two nitrile molecules has also been developed. This method utilizes trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the nitrogen source and N-iodosuccinimide (NIS) as a mediator to achieve the cleavage of the C≡C triple bond.

| Synthetic Strategy | Key Steps | Carbon Chain Outcome | Typical Reagents |

| Oxidative Cleavage | 1. Oxidation of alkyne to carboxylic acid2. Conversion to primary amide3. Dehydration of amide | Shortened | 1. O₃ or KMnO₄2. SOCl₂, then NH₃3. SOCl₂, P₂O₅ |

| Carbon Chain Retention | 1. Hydroboration-oxidation to alcohol2. Conversion of -OH to leaving group3. Sₙ2 substitution with cyanide | Retained | 1. BH₃·THF, then H₂O₂2. TsCl3. NaCN |

| Metal-Free Cleavage | Direct cleavage and cyanation of internal alkyne | Cleaved into two nitriles | TMSN₃, NIS |

Specific Methodologies for this compound Production

The most direct and common method for the specific synthesis of this compound involves a nucleophilic substitution reaction. This route utilizes a precursor molecule that already contains the seven-carbon chain with a terminal alkyne and a suitable leaving group at the other end.

A typical precursor would be a 7-halo-1-heptyne, such as 7-bromo-1-heptyne or 7-iodo-1-heptyne. In this Sₙ2 reaction, a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the nucleophile. The cyanide ion attacks the carbon atom bearing the halogen, displacing the halide ion and forming the carbon-carbon bond of the nitrile group. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the reaction rate. This method is efficient for producing this compound with the desired structure.

Synthesis of Complex Intermediates Derived from this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules, leveraging the reactivity of its terminal alkyne group.

Diynenitrile Precursor Synthesis from this compound

Unsymmetrical 1,3-diynes are important structural motifs in natural products and materials science. rsc.org The Cadiot-Chodkiewicz coupling is a powerful and widely used method for preparing these compounds. nih.gov This reaction facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. rsc.orgwikipedia.org

In this context, this compound, as a terminal alkyne, can be coupled with various 1-haloalkynes to generate a wide range of diynenitrile precursors. The reaction mechanism involves the deprotonation of the terminal alkyne (this compound) by a base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com This intermediate then undergoes oxidative addition with the 1-haloalkyne, and subsequent reductive elimination yields the final 1,3-diynenitrile product and regenerates the copper catalyst. alfa-chemistry.com

| Component | Role in Cadiot-Chodkiewicz Coupling | Example |

| Terminal Alkyne | Provides one of the alkyne units | This compound |

| 1-Haloalkyne | Provides the second alkyne unit and the electrophilic site | 1-Bromo-1-propyne |

| Copper(I) Salt | Catalyst for the formation of the copper acetylide | Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) wikipedia.orgorganic-chemistry.org |

| Amine Base | Deprotonates the terminal alkyne | Piperidine, Diethylamine wikipedia.orgsynarchive.com |

| Co-solvent | Increases solubility of reactants | Methanol, THF, DMF rsc.orgwikipedia.org |

This methodology allows for the construction of complex carbon skeletons containing both a diyne functionality and a terminal nitrile group, which can be further elaborated.

Organoboron Compounds Derived from this compound

Organoboron compounds are exceptionally useful intermediates in organic synthesis, most notably for their role in Suzuki coupling reactions. The hydroboration of alkynes is a primary method for preparing alkenylboranes. wikipedia.org

When this compound is subjected to hydroboration, a boron-hydrogen bond adds across the carbon-carbon triple bond. The reaction proceeds with cis-addition, meaning the hydrogen and boron atoms add to the same face of the alkyne. wikipedia.org With a terminal alkyne like this compound, the boron atom adds predominantly to the terminal carbon (anti-Markovnikov regioselectivity), leading to the formation of an (E)-alkenylborane.

To prevent double addition to the alkyne, sterically hindered borane (B79455) reagents are often employed. wikipedia.org The resulting organoboron compound, which contains a nitrile functionality, is a valuable intermediate for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon bonds at the site of the original triple bond.

| Reagent Type | Purpose | Examples | Product from this compound |

| Borane Source | Adds H-B bond across the alkyne | Diborane (B₂H₆), Borane-THF (BH₃·THF), Borane dimethyl sulfide (B99878) (BMS) wikipedia.org | (E)-7-cyanohept-1-en-1-ylborane derivative |

| Hindered Borane | Ensures mono-hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN), Disiamylborane, Thexylborane wikipedia.org | (E)-alkenylborane product |

| Oxidizing Agent (for subsequent reaction) | Converts the C-B bond to a C-O bond | Hydrogen peroxide (H₂O₂), Sodium perborate | 7-cyanoheptanal |

Elucidation of Reaction Pathways and Mechanisms in 6 Heptynenitrile Transformations

Intramolecular Cyclization Reactions of 6-Heptynenitrile Derivatives

The unique structural arrangement of this compound, featuring both a terminal alkyne and a nitrile group separated by a flexible alkyl chain, provides a fertile ground for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.

Mechanism of Tetrahydroquinoline Formation via Cobalt-Mediated Cyclization

A notable transformation of this compound derivatives involves a cobalt-mediated intramolecular cyclization to yield substituted tetrahydroquinolines. This process begins with the conversion of this compound into a diynenitrile derivative. Specifically, treatment of this compound with n-butyllithium, followed by reaction with a chlorosilane and subsequent coupling with propargyl alcohol, affords the key diynenitrile precursor.

The crucial cyclization step is catalyzed by a cobalt complex, such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). The proposed mechanism commences with the coordination of the cobalt center to the two alkyne moieties of the diynenitrile. This is followed by an oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent insertion of the nitrile group into a cobalt-carbon bond of the metallacycle leads to the formation of a seven-membered cobaltacycle. Reductive elimination from this intermediate then furnishes the pyridine (B92270) ring, which upon workup yields the tetrahydroquinoline derivative. The reaction exhibits high regioselectivity, a feature attributed to the directing effect of the silicon-oxygen tether in the substrate.

Table 1: Cobalt-Catalyzed Tetrahydroquinoline Synthesis from a this compound Derivative

| Entry | Reactant | Catalyst | Product | Yield (%) |

| 1 | Diynenitrile derived from this compound | CpCo(CO)₂ | Substituted Tetrahydroquinoline | High |

Investigations into Radical-Mediated Cyclizations

Radical-mediated cyclizations offer an alternative pathway for the transformation of this compound and its derivatives. These reactions are typically initiated by the generation of a radical species, which then participates in an intramolecular addition to the alkyne or nitrile functionality.

While specific studies focusing solely on this compound are limited, research on analogous ω-alkynyl nitriles provides insight into potential reaction pathways. For instance, tin-mediated radical cyclizations, often initiated by azobisisobutyronitrile (AIBN) and employing a radical mediator like tributyltin hydride, are a common strategy. In such a scenario, a radical would be generated on the carbon chain, which could then attack the terminal alkyne in an exo or endo fashion to form a five- or six-membered ring containing a vinyl radical. Subsequent trapping of this radical would yield the final cyclized product. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a key aspect of these investigations and is influenced by factors such as the nature of the radical precursor and the reaction conditions.

[2+2+2] Cycloaddition Reactions Involving this compound

The [2+2+2] cycloaddition is a powerful atom-economical reaction for the construction of six-membered rings. This compound, with its terminal alkyne, can participate as a component in these transition metal-catalyzed transformations to generate complex heterocyclic structures, including bipyridines.

Regioselectivity and Stereochemical Control in Bipyridine Synthesis

The synthesis of bipyridines can be achieved through the cobalt-catalyzed [2+2+2] cycloaddition of a diyne with a nitrile. In the context of this compound, it can serve as the nitrile component, reacting with a suitable diyne to form a substituted bipyridine. The regioselectivity of this reaction is a critical consideration, as it determines the substitution pattern on the resulting pyridine ring. Factors influencing regioselectivity include the electronic and steric properties of the substituents on both the diyne and the nitrile, as well as the nature of the cobalt catalyst and its ligands. rsc.org For instance, the use of bulky ligands on the cobalt center can favor the formation of one regioisomer over another due to steric hindrance in the transition state. rsc.org

Stereochemical control becomes paramount when chiral substrates or catalysts are employed, leading to the synthesis of enantiomerically enriched bipyridine derivatives. The development of chiral cobalt catalysts has enabled asymmetric [2+2+2] cycloadditions, where the stereochemistry of the final product is dictated by the chiral environment provided by the catalyst during the key bond-forming steps.

Mechanistic Postulations for Transition Metal-Catalyzed Cycloadditions

The generally accepted mechanism for the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles involves a series of organometallic transformations. rsc.org The catalytic cycle is typically initiated by the coordination of two alkyne units to the low-valent transition metal center, followed by oxidative coupling to form a five-membered metallacyclopentadiene intermediate. rsc.org

Subsequently, the nitrile component, such as this compound, coordinates to the metal center and undergoes insertion into one of the metal-carbon bonds of the metallacyclopentadiene. This insertion step forms a seven-membered metallacycle. The final step of the catalytic cycle is a reductive elimination from this seven-membered intermediate, which releases the pyridine product and regenerates the active catalytic species. The regiochemical and stereochemical outcomes of the reaction are determined during the oxidative coupling and nitrile insertion steps.

Nucleophilic and Hydrolytic Transformations of the Nitrile Moiety in this compound

The nitrile group in this compound is susceptible to a variety of nucleophilic and hydrolytic transformations, providing a handle for further functionalization of the molecule.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. libretexts.orglibretexts.org This reaction allows for the introduction of a new carbon-carbon bond and the conversion of the nitrile into a carbonyl group.

Hydrolysis of the nitrile moiety in this compound can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. The initially formed imidic acid tautomerizes to an amide, which can be further hydrolyzed to the corresponding carboxylic acid under more stringent conditions.

Table 2: General Hydrolysis Products of this compound

| Reaction Condition | Intermediate Product | Final Product |

| Mild Acidic/Basic Hydrolysis | 6-Heptyneamide | 6-Heptynoic acid |

| Strong Acidic/Basic Hydrolysis | - | 6-Heptynoic acid |

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Similar to the acidic pathway, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the carboxylate salt, which is then protonated upon acidic workup to yield the carboxylic acid. The selective synthesis of the amide requires careful control of the reaction conditions to prevent over-hydrolysis.

Pathways to Amides and Carboxylic Acids from Nitriles

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry, proceeding through an amide intermediate. nih.gov This hydrolysis can be catalyzed by either acid or base, with each pathway involving distinct mechanistic steps. nih.govrsc.org

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. researchgate.net A water molecule then acts as a nucleophile, attacking this activated carbon. researchgate.net Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate. rsc.org Continued heating in the acidic aqueous solution leads to the hydrolysis of the amide, ultimately yielding a carboxylic acid and an ammonium (B1175870) ion. nih.gov

In the base-catalyzed mechanism, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. rsc.org The resulting imine anion is protonated by water to form a hydroxy imine, which then tautomerizes to the amide. nih.gov Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidification, produces the final carboxylic acid. nih.gov Stopping the reaction at the amide stage can be challenging as amides often hydrolyze more readily than the starting nitrile under the harsh conditions required for the initial hydrolysis. nih.gov

Table 1: General Mechanisms for Hydrolysis of this compound

| Catalyst | Step 1 | Step 2 | Intermediate | Step 3 | Final Product (after workup) |

|---|---|---|---|---|---|

| Acid (H₃O⁺) | Protonation of nitrile nitrogen | Nucleophilic attack by H₂O | Protonated Amide | Hydrolysis of Amide | 6-Heptynoic Acid |

| Base (OH⁻) | Nucleophilic attack by OH⁻ | Protonation by H₂O & Tautomerization | Amide (6-Heptynamide) | Hydrolysis of Amide | 6-Heptynoic Acid |

Reduction Mechanisms to Primary Amines

The reduction of nitriles provides a direct route to primary amines. researchgate.net This transformation can be achieved through several methods, most commonly catalytic hydrogenation or reduction with metal hydrides. chemscene.com A significant challenge in the reduction of this compound is the potential for the simultaneous reduction of the alkyne functionality. Therefore, chemoselectivity is a critical consideration in catalyst and reagent selection. nih.gov

Catalytic hydrogenation is an efficient method for synthesizing primary amines from nitriles. nih.gov This process typically employs hydrogen gas and a heterogeneous catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). rsc.org The reaction mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate. researchgate.net However, this intermediate can sometimes react with the primary amine product, leading to the formation of secondary and tertiary amines as byproducts. rsc.org The choice of catalyst, solvent, and reaction conditions is paramount to selectively produce the primary amine. nih.gov

Alternatively, nitriles can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemspider.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine anion. nih.gov A second hydride addition results in a dianion, which upon quenching with water, yields the primary amine. nih.govtcichemicals.com While powerful, LiAlH₄ can also reduce the alkyne in this compound, necessitating careful control of reaction conditions or the use of milder, more selective reagents.

Table 2: Comparison of Reduction Methods for this compound

| Reagent/Catalyst | Mechanism Type | Potential Products | Chemoselectivity Challenge |

|---|---|---|---|

| H₂ / Raney Ni, PtO₂, or Pd/C | Catalytic Hydrogenation | Hept-6-yn-1-amine, Heptan-1-amine, Secondary/Tertiary Amines | Reduction of both nitrile and alkyne is possible. Side reactions can lead to secondary amines. nih.govrsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Hept-6-yn-1-amine, Heptan-1-amine | LiAlH₄ is a strong reducing agent and can reduce the alkyne to an alkene or alkane. nih.govchemspider.com |

| Diisopropylaminoborane with cat. LiBH₄ | Hydride Reduction | Hept-6-yn-1-amine | Milder conditions may allow for selective reduction of the nitrile in the presence of unconjugated alkynes. |

Alkyne Difunctionalization Studies on this compound Derivatives

The terminal alkyne group of this compound is a versatile handle for constructing complex molecular architectures through difunctionalization, where both carbons of the triple bond are functionalized in a single operation. Research has demonstrated the utility of this compound as a precursor in sophisticated cyclization reactions.

In one study, this compound was utilized as a starting material for the synthesis of tetrahydroquinoline derivatives through an intramolecular cyclization pathway. The process began with the derivatization of this compound, which was first treated with n-butyllithium and chlorodiethylaminodimethylsilane, followed by a reaction with propargyl alcohol to create a more complex diynenitrile intermediate.

This diynenitrile derivative was then subjected to a cobalt-catalyzed intramolecular cyclization. This key step represents a difunctionalization of the original alkyne moiety, where the two alkyne carbons become part of the newly formed ring system of the tetrahydroquinoline derivative. This transformation showcases how the alkyne group within a this compound framework can be intricately manipulated to build heterocyclic structures. Further transformations of the cyclized product, such as desilylation or oxidation, were also demonstrated, highlighting the synthetic utility of this approach.

Table 3: Research Findings on Intramolecular Cyclization of a this compound Derivative

| Reaction Stage | Key Reagents | Transformation | Product |

|---|---|---|---|

| Derivatization | 1. n-BuLi, ClSiMe₂(NEt₂) 2. Propargyl alcohol | Conversion of terminal alkyne | Diynenitrile Intermediate |

| Intramolecular Cyclization | Diethylcyclopentadienylcobalt catalyst | Cobalt-catalyzed ring formation | Silylated Tetrahydroquinoline |

| Post-Cyclization Modification 1 | KHCO₃, TBAF | Desilylation | Tetrahydroquinoline |

| Post-Cyclization Modification 2 | H₂O₂, KHCO₃, TBAF | Tamao-Fleming Oxidation | Diol-substituted Tetrahydroquinoline |

Catalytic Systems in 6 Heptynenitrile Chemistry

Transition Metal Catalysis

Transition metals offer a versatile platform for activating the unsaturated functionalities within 6-heptynenitrile, paving the way for the construction of intricate molecular architectures. The unique electronic properties of these metals enable catalytic cycles that are often efficient and highly selective.

Cobalt complexes are well-established catalysts for [2+2+2] cycloaddition reactions, which are powerful atom-economical methods for the synthesis of six-membered rings. In the context of this compound, the alkyne and nitrile moieties can participate in these cycloadditions with other unsaturated partners.

While specific examples detailing the use of diethylcyclopentadienylcobalt with this compound are not extensively documented, the general reactivity of related cobalt catalysts in [2+2+2] cycloadditions of diynes and nitriles to form pyridines is well-established. researchgate.net These catalytic systems, often involving a cobalt(I) active species, can effectively bring together two alkyne units and a nitrile to construct the pyridine (B92270) ring. The mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate, followed by coordination and insertion of the nitrile.

The catalyst cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a classic and highly effective precursor for cobalt-catalyzed [2+2+2] cycloadditions. tcichemicals.com This air-stable Co(I) complex can be activated, often photochemically or thermally, to initiate the catalytic cycle. When reacting two different unsymmetrical alkynes with a nitrile like this compound, the issue of regioselectivity becomes critical.

The regiochemical outcome of these cycloadditions is influenced by a combination of electronic and steric factors of the substituents on the alkyne and the cobalt catalyst's ligand sphere. rsc.org For terminal alkynes, the formation of a cobaltacyclopentadiene intermediate can proceed through different oxidative coupling pathways, leading to different regioisomers. The subsequent insertion of the nitrile into the cobaltacycle is also a regioselectivity-determining step. The steric bulk of substituents on the reactants and the ligands on the cobalt center can direct the orientation of the coupling partners, thereby controlling the final substitution pattern of the resulting pyridine ring. rsc.org

| Catalyst System | Reactants | Product Type | Key Feature |

| Co(OAc)₂/bpy/Zn/ZnI₂ | Unsymmetrical diynes and nitriles | Substituted pyridines | High yields and regioselectivities. researchgate.net |

| CpCo(CO)₂ | Alkynes and nitriles | Pyridines | Widely used catalyst precursor for [2+2+2] cycloadditions. tcichemicals.com |

| Cp*Co-based catalyst | Terminal alkynes and nitriles | Mixture of regioisomeric pyridines | Steric hindrance plays a key role in governing regioselectivity. rsc.org |

Iron, being an earth-abundant and less toxic metal, has emerged as an attractive alternative to other transition metals in catalysis. Iron complexes have been successfully employed in [2+2+2] cycloaddition reactions. While the direct cycloaddition of this compound with two other partners in an intermolecular fashion can be challenging, intramolecular or partially intramolecular variants are more common. For instance, an alkynenitrile can be co-cyclized with another alkyne and a diene. The development of iron catalysts with rationally designed ligands has expanded the scope and functional group tolerance of these cycloadditions. nih.gov

| Catalyst Feature | Impact on Reaction |

| Ligand Design | Can be rationally modified to improve regio- and stereoselectivity. nih.gov |

| Base Metal | Iron is an abundant and environmentally benign catalyst. |

| Substrate Scope | Effective for unactivated alkenes and dienes. nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a prominent example. nih.govscirp.org

The terminal alkyne of this compound can be readily converted into an alkenylboron derivative through a process called hydroboration. In this reaction, a boron hydride reagent adds across the carbon-carbon triple bond. This transformation sets the stage for subsequent palladium-catalyzed cross-coupling reactions.

The resulting organoboron derivative of this compound can then be coupled with a variety of organic halides (e.g., aryl, vinyl, or alkyl halides) in the presence of a palladium catalyst and a base. nih.gov This powerful methodology allows for the introduction of a wide range of substituents at the terminus of the original alkyne, providing a versatile route to functionalized molecules. The Suzuki-Miyaura coupling is known for its mild reaction conditions and high tolerance for various functional groups, making it a highly valuable synthetic tool. nih.gov

| Reaction Step | Reagents/Catalyst | Product | Significance |

| Hydroboration | Boron hydride reagent (e.g., catecholborane, 9-BBN) | Alkenylboron derivative of this compound | Prepares the substrate for cross-coupling. |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), base, organic halide | Substituted alkene derivative | Forms a new carbon-carbon bond with high efficiency and functional group tolerance. nih.gov |

Palladium-Catalyzed Carbon-Carbon Bond Formations

Role of Ligands and Co-catalysts in Regioselectivity

In the catalytic functionalization of unsymmetrical alkynes such as this compound, achieving control over regioselectivity is a paramount challenge. The choice of ligands and co-catalysts plays a pivotal role in dictating the site of bond formation, thereby steering the reaction towards the desired constitutional isomer. The regiochemical outcome is governed by a complex interplay of steric and electronic effects exerted by the ligand framework coordinated to the metal center. acs.orgacs.org

Steric Effects: The steric bulk of ligands can directly influence the regioselectivity of alkyne functionalization. nih.gov In processes like nickel-catalyzed reductive couplings of alkynes and aldehydes, bulky ligands can create steric hindrance that favors the approach of the less-substituted carbon of the alkyne to the metal center. nih.govnih.gov For a terminal alkyne like this compound, this typically means the substituent is directed away from the newly forming carbon-carbon bond, leading to the formation of the linear or anti-Markovnikov product. nih.gov The transition state stability is highly sensitive to these steric repulsions; a bulkier ligand will increase the energy of the transition state that leads to the more sterically congested product, thus favoring the alternative pathway. acs.orgnih.gov

Electronic Effects: The electronic properties of ligands and co-catalysts also exert significant control. Electron-donating ligands can increase the electron density on the metal center, which can, in turn, influence the electronics of the coordinated alkyne and the subsequent migratory insertion steps. In rhodium-catalyzed hydrothiolation, for instance, the interplay between an electron-donating N-heterocyclic carbene (NHC) ligand and a pyridine ligand stabilizes a key intermediate that directs the regiochemical outcome. acs.org The trans-directing influence of certain ligands, like a hydride, can pave the way for a specific orientation of the alkyne and the nucleophile, favoring one regioisomer over the other. acs.org

Directing Groups: An effective strategy to enforce regioselectivity is the use of directing groups. acs.orgnih.gov While not intrinsic to the this compound molecule itself, this concept illustrates a powerful method of external control. A directing group, temporarily installed on the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C-H or C-C bond, thereby ensuring functionalization at that precise location. nih.gov In the context of this compound, a catalyst system could be designed to interact preferentially with the nitrile group, potentially directing functionalization to a specific position along the alkyl chain or influencing the addition across the triple bond.

The following table summarizes the influence of different ligand types on the regioselectivity of alkyne reactions, principles that are directly applicable to the chemistry of this compound.

| Ligand/Co-catalyst Type | Primary Effect | Typical Outcome in Alkyne Addition |

| Bulky Phosphines/NHCs | Steric Hindrance | Favors addition to the terminal carbon (anti-Markovnikov) by minimizing steric clash. nih.govnih.gov |

| Electron-Rich Ligands | Electronic Influence | Can modify the polarity of the metal-hydride or metal-nucleophile bond, influencing insertion. acs.org |

| Chelating Ligands | Conformational Constraint | Locks the catalyst in a specific geometry, forcing the alkyne to approach in a predetermined orientation. |

| Directing Groups | Proximity/Orientation | Forces reaction at a specific site by tethering the catalyst to that position. acs.orgnih.gov |

Zinc-Catalyzed Dehydrogenative Borylation Reactions Involving Alkynes

The synthesis of alkynyl boronates is a fundamentally important transformation, as these compounds are versatile building blocks in organic synthesis. Zinc-catalyzed dehydrogenative borylation of terminal alkynes, including this compound, offers a cost-effective and efficient route using earth-abundant metals. acs.orgrsc.org This method involves the direct coupling of a terminal alkyne's C(sp)-H bond with a boron-hydrogen bond, typically from pinacolborane (HBpin), with the concomitant release of dihydrogen gas. rsc.org

Various zinc-based catalytic systems have been developed for this transformation. Simple zinc salts like ZnBr₂ and Zn(OTf)₂ have proven to be effective catalysts under mild conditions. acs.orgacs.org More sophisticated systems utilize zinc hydride complexes stabilized by N,N'-chelating ligands, such as NacNac or bis-guanidinate (CBG) ligands. acs.orgnih.gov These well-defined molecular catalysts often exhibit high efficiency and selectivity. nih.gov For instance, a conjugated bis-guanidinate-stabilized zinc hydride complex was shown to be a highly active precatalyst for the dehydroborylation of a wide array of terminal alkynes. nih.gov

The generally accepted mechanism for zinc-catalyzed dehydrogenative borylation proceeds through two key steps:

Metathesis: The zinc catalyst reacts with the terminal alkyne to form a zinc alkynyl intermediate and release a proton. acs.orgnih.gov

Protonolysis/Metathesis: The zinc alkynyl species then reacts with HBpin. This step can be viewed as a σ-bond metathesis between the Zn-C bond and the B-H bond, which regenerates the active zinc catalyst and forms the desired alkynyl boronate product. nih.gov

The reaction is highly chemoselective for terminal alkynes, tolerating a wide variety of other functional groups such as esters, heterocycles, and alkenes, making it a suitable method for the functionalization of this compound. acs.orgnih.gov

The table below presents representative data for the zinc-catalyzed dehydrogenative borylation of various terminal alkynes, demonstrating the broad applicability of this methodology.

| Alkyne Substrate | Zinc Catalyst (mol%) | Reagent | Conditions | Yield (%) |

| Phenylacetylene | CBG-ZnH (1.5) | HBpin | Neat, rt, 6 h | >99 |

| 1-Octyne | CBG-ZnH (1.5) | HBpin | Neat, rt, 6 h | >99 |

| 4-Ethynyltoluene | ZnBr₂ (5) | HBpin | Toluene, 50 °C, 12 h | 95 |

| 1-Ethynyl-4-fluorobenzene | CBG-ZnH (1.5) | HBpin | Neat, rt, 6 h | >99 |

| 3-Ethynylthiophene | ZnBr₂ (5) | HBpin | Toluene, 50 °C, 12 h | 92 |

Data compiled from studies on various terminal alkynes, demonstrating the reaction's scope which encompasses substrates like this compound. acs.orgnih.gov

Photoredox Catalysis and Electroorganic Applications

Vitamin B12 Model Complex Catalysis in this compound Transformations

Vitamin B12 (cobalamin) and its synthetic model complexes are powerful catalysts, particularly for mediating radical-based transformations. acs.org Their catalytic activity stems from the versatile redox chemistry of the central cobalt atom, which can readily cycle between Co(I), Co(II), and Co(III) oxidation states. unl.edunih.gov In catalysis, the highly nucleophilic Co(I) species, often generated in situ via reduction, is a key intermediate. It can react with various electrophiles, such as alkyl halides, to form an organocobalt(III) species. acs.org The relatively weak Co-C bond in this intermediate can then be cleaved, either homolytically or heterolytically, to generate radical or carbanionic species, respectively, which can participate in subsequent bond-forming reactions. unl.edunih.gov

For a substrate like this compound, Vitamin B12 model complex catalysis opens pathways for novel transformations. The nitrile group is generally well-tolerated in these catalytic systems, allowing for reactions to be directed towards the alkyne moiety or the alkyl chain. researchgate.net Potential applications include:

Radical Addition: A radical generated from an alkyl halide via the Vitamin B12 catalytic cycle could add across the triple bond of this compound. This would lead to the formation of a vinyl radical, which could be further trapped to generate highly functionalized alkene products.

Cross-Coupling Reactions: Alkyl radicals generated from the cleavage of the Co-C bond can participate in cross-coupling reactions. researchgate.net For example, a radical derived from a functionalized precursor could be coupled at a position on the this compound backbone, potentially activated via a separate mechanism.

Reductive Transformations: The strong reducing power of the Co(I) species can be harnessed for various reductive processes, including the dehalogenation of substrates in the presence of the alkyne and nitrile functionalities. acs.org

The catalytic cycle typically involves the reduction of the Co(II) precatalyst to the active Co(I) state, oxidative addition of a substrate to form a Co(III)-alkyl intermediate, and subsequent cleavage of the Co-C bond to release the reactive species, regenerating a Co(II) or Co(I) complex to continue the cycle. acs.org

Photocatalytic Deuterocarboxylation of Alkynes, including this compound

Photoredox catalysis provides a powerful platform for accessing highly reactive intermediates under mild conditions using visible light. rsc.org A notable application in alkyne chemistry is deuterocarboxylation, a reaction that simultaneously installs a carboxylic acid group and incorporates deuterium atoms. rsc.orgnih.gov This transformation is of significant interest for synthesizing isotopically labeled compounds, which are valuable tools in medicinal chemistry and mechanistic studies. rsc.org

A recently developed method utilizes tetrabutylammonium oxalate (B1200264) as a dual-purpose reagent, serving as both a reductant and a source of the carboxylate group, with heavy water (D₂O) acting as the deuterium source. rsc.orgnih.govrsc.org The proposed mechanism for terminal alkynes proceeds as follows:

The photocatalyst, upon excitation by visible light, oxidizes the oxalate dianion via a single electron transfer (SET). nih.gov

The resulting oxalate radical anion undergoes rapid homolytic cleavage of the C-C bond to generate a carbon dioxide molecule and a highly reductive CO₂ radical anion (CO₂•⁻). rsc.orgnih.gov

This CO₂•⁻ radical anion adds to the terminal alkyne, such as this compound, to form a vinyl radical intermediate.

This radical is then reduced by another equivalent of the excited photocatalyst to form a vinyl anion.

Finally, quenching of the vinyl anion and other potential anionic sites with D₂O installs the deuterium atoms, and subsequent protonation upon workup yields the deuterated propionic acid derivative. nih.gov

This method is effective for a broad range of terminal and internal alkynes, affording tri- and tetra-deuterated propionic acids in high yields and with excellent levels of deuterium incorporation. rsc.orgresearchgate.net The reaction conditions are mild and demonstrate good functional group tolerance, suggesting that this compound would be a viable substrate for this transformation, yielding a deuterated cyanocarboxylic acid.

The table below showcases the results for the photocatalytic deuterocarboxylation of several alkynes, illustrating the general efficacy and scope of the reaction.

| Alkyne Substrate | Product Yield (%) | Deuteration at α-position (%) | Deuteration at β-position (%) |

| Phenylacetylene | 80 | 87 | 93 |

| 4-Methoxyphenylacetylene | 75 | 92 | 95 |

| 1-Octyne | 72 | 85 | 90 |

| 1,2-Diphenylethyne | 79 | 95 (total) | 95 (total) |

| TMS-protected Phenylacetylene | 85 | 93 | 96 |

Data compiled from a study on the photocatalytic deuterocarboxylation of various alkynes using tetrabutylammonium oxalate and D₂O, demonstrating the potential outcome for a substrate like this compound. nih.govresearchgate.net

Derivatization and Advanced Functionalization of 6 Heptynenitrile

Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of 6-heptynenitrile is particularly advantageous in the synthesis of heterocyclic compounds, where both the nitrile and alkyne moieties can participate in cyclization reactions.

Formation of Substituted Bipyridines

Substituted bipyridines are crucial ligands in coordination chemistry and catalysis. tcichemicals.com The transition metal-catalyzed [2+2+2] cycloaddition reaction of alkynes and nitriles presents a direct and atom-economical route to construct the pyridine (B92270) ring. tcichemicals.com In this context, this compound can serve as the nitrile component in reactions with diynes or as a precursor that incorporates both an alkyne and a nitrile into the cyclization.

Pioneering work has demonstrated the viability of cobalt-catalyzed [2+2+2] cycloaddition reactions between α,ω-alkynenitriles like this compound (or its shorter homolog, 5-hexynenitrile) and an alkyne. tcichemicals.com Specifically, the reaction of this compound with 2-pyridylacetylene derivatives, catalyzed by CpCo(CO)₂ under photo-irradiation, yields a mixture of 2,2'- and 2,3'-bipyridine (B14897) regioisomers. tcichemicals.com This approach was notably applied in the total synthesis of the alkaloid (+)-complanadine A, where a this compound derivative was reacted with a 2-(trimethylsilylethynyl)pyridine (B1580993) derivative. tcichemicals.com Interestingly, the regioselectivity of this cycloaddition could be influenced by the addition of phosphine (B1218219) ligands like PPh₃, highlighting the potential for tuning the reaction outcome. tcichemicals.com Homogeneous iron complexes have also been developed to catalyze the [2+2+2] cycloaddition of this compound derivatives with internal alkynes. tcichemicals.com

| Reactants | Catalyst System | Product(s) | Notes | Ref |

| This compound derivative (23), 2-(2-trimethylsilylethyneyl)pyridine derivative (24) | CpCo(CO)₂ | Mixture of 2,2'- and 2,3'-bipyridines (25, 26) | Used in the synthesis of complanadine A. Regioselectivity can be altered by PPh₃. | tcichemicals.com |

| 5-Hexynenitrile derivative (27), 2-Alkynylpyridine (28) | Homogeneous Iron Complex | Mixture of 2,2'- and 2,3'-bipyridines | Regioselectivity influenced by electronic and steric factors. | tcichemicals.com |

| This compound (17b), 2-Pyridylacetylene derivatives (18) | CpCo(CO)₂, photo-irradiation | 2,2'- and 2,3'-bipyridines | General method for bipyridine synthesis. | tcichemicals.com |

Synthesis of Tetrahydroquinolines

Tetrahydroquinolines are a common scaffold in medicinal chemistry and natural products. nih.gov An elegant intramolecular cyclization strategy starting from this compound has been developed for the regioselective synthesis of substituted tetrahydroquinolines. nih.govwikipedia.org This cobalt-mediated process involves the initial elaboration of this compound into a more complex diynenitrile precursor. nih.govwikipedia.org

The synthesis commences with the treatment of this compound with n-butyllithium (n-BuLi) and subsequent reaction with chlorodiethylaminodimethylsilane. nih.govwikipedia.org The resulting intermediate is then coupled with a propargyl alcohol to furnish a silyl-containing diynenitrile. nih.govwikipedia.orgresearchgate.net This precursor undergoes an intramolecular cyclization upon treatment with a cyclopentadienylcobalt (CpCo) catalyst, yielding a silylated tetrahydroquinoline derivative. nih.govwikipedia.org This method provides a powerful tool for constructing the tetrahydroquinoline ring system with high regioselectivity. alfa-chemistry.com The silyl (B83357) group can then be removed or further functionalized, for instance, through a Tamao-Fleming oxidation to yield a diol. nih.govwikipedia.org

| Starting Material | Reagents | Intermediate(s) | Final Product Type | Ref |

| This compound (1) | 1. n-BuLi, 2. ClMe₂SiNEt₂ 3. Propargyl alcohol | Diynenitrile (2) | Silylated Tetrahydroquinoline (3) | nih.govwikipedia.org |

| Silylated Tetrahydroquinoline (3) | KHCO₃, TBAF | - | Desilylated Tetrahydroquinoline (4) | nih.govwikipedia.org |

| Silylated Tetrahydroquinoline (3) | H₂O₂, KHCO₃, TBAF | - | Diol-substituted Tetrahydroquinoline (5) | nih.govwikipedia.org |

Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is a key functional group for various carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the molecular framework. d-nb.infotcichemicals.com

Alkylation and Arylation Strategies

While direct, single-step alkylation or arylation at the terminal alkyne of this compound is not extensively documented, multi-step strategies provide effective pathways for such transformations. These methods often involve the conversion of the terminal alkyne into a more reactive organometallic or borylated intermediate.

One prominent strategy for arylation involves a zinc-catalyzed dehydrogenative borylation of this compound with 1,8-diaminonaphthalene-derived borane (B79455) (HB(dan)). wikipedia.org The resulting alkynyl-B(dan) intermediate can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides, effectively achieving the arylation of the original alkyne. wikipedia.org This sequence allows for the formation of unsymmetrical internal alkynes. wikipedia.org Furthermore, a one-pot benzoylation (an acylation reaction) of this compound has been demonstrated, showcasing the utility of these borylated intermediates in forming C(sp)-C(sp²) bonds. wikipedia.org

Another approach to arylation is through photocatalysis. A reaction involving this compound, 4-iodobiphenyl, and an oxalate (B1200264) has been reported, leading to a deuterocarboxylated and arylated product. researchgate.net

Stereoselective and Stereospecific Functionalizations

Stereoselective reactions, which favor the formation of one stereoisomer over another, and stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are fundamental in modern organic synthesis. organic-chemistry.orgnih.gov The alkyne moiety of this compound derivatives can undergo such controlled functionalizations.

A notable example is the regio- and stereoselective difunctionalization of an internal alkyne derived from this compound. Research has shown that 7-phenyl-6-heptynenitrile can react with benziodoxole triflate and phosphate (B84403) esters. mdpi.com This reaction proceeds at room temperature to afford trans-iodo(III)alkenyl phosphates in moderate to good yields. mdpi.com The reaction is highly stereoselective, with the phosphate group being introduced to the acetylenic carbon proximal to the alkyl chain, and the iodo(III) group adding to the carbon adjacent to the phenyl ring. mdpi.com This transformation creates a new class of versatile vinylbenziodoxoles, which can serve as precursors for further synthetic manipulations. mdpi.com

| Substrate | Reagents | Product | Key Features | Ref |

| 7-phenyl-6-heptynenitrile (2g) | Benziodoxole triflate (1), Triethyl phosphate (3a) | trans-iodo(III)alkenyl phosphate | Regio- and stereoselective difunctionalization. | mdpi.com |

Click Chemistry and Bioorthogonal Functionalization

The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the quintessential example. nih.gov As a terminal alkyne, this compound is an ideal substrate for this powerful ligation reaction. tcichemicals.comwikipedia.org The reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097), catalyzed by a copper(I) source, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov This transformation is exceptionally versatile and tolerant of a wide array of functional groups, making it a valuable tool for conjugation in materials science and pharmaceutical development. nih.govnih.gov

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. While the CuAAC is a powerful click reaction, its application in living systems can be limited by the cytotoxicity of the copper catalyst. nih.gov This has spurred the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes.

Although this compound itself is an unstrained alkyne and thus not directly applicable in SPAAC, its role in click chemistry is foundational. It can be used in ex vivo bioconjugation applications or as a fundamental building block to synthesize more complex probes and molecules for bioorthogonal studies. The nitrile group offers a handle for further functionalization, while the alkyne provides the "click" reactivity, making this compound a valuable starting material for creating custom chemical tools for chemical biology.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. wikipedia.orgorganic-chemistry.org This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov As a terminal alkyne, this compound is an excellent substrate for this transformation.

The standard catalytic system involves a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), which is reduced in situ to the active copper(I) species by a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The reaction proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide partner. wikipedia.org The electron-withdrawing nature of the nitrile group in this compound is expected to increase the acidity of the terminal alkyne proton, which may facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle. mdpi.com

A critical consideration when using this compound or other nitrile-containing compounds in CuAAC is the choice of solvent. Solvents with strong coordinating abilities, such as acetonitrile, are generally avoided because the nitrile functionality can coordinate strongly with the copper(I) catalyst, potentially inhibiting its catalytic activity. wikipedia.org Therefore, alternative solvents like water, t-butanol, dimethyl sulfoxide (B87167) (DMSO), or mixtures thereof are typically employed. wikipedia.orgiphy.ac.cn

The CuAAC reaction of this compound with various organic azides provides a straightforward route to novel 1,2,3-triazole derivatives, where the cyanopentyl group is installed at the 4-position of the triazole ring. The table below outlines representative findings for this type of reaction, based on established protocols for similar terminal alkynes.

| Azide Reactant | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp, 12-24 h | High (>90%) | beilstein-journals.orgmdpi.com |

| Phenyl Azide | CuI, DIPEA | THF | Room Temp, 8 h | Excellent (>95%) | organic-chemistry.orgcsic.es |

| Ethyl 2-azidoacetate | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/DMSO | Room Temp, 18 h | Good to High (80-95%) | mdpi.com |

| (Azidomethyl)benzene | [Cu(NCMe)₄]PF₆ | CH₂Cl₂ | Room Temp, 6 h | High (>90%) | csic.es |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Potential

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a significant advancement in click chemistry, particularly for applications in biological systems, as it proceeds without the need for a potentially cytotoxic copper catalyst. arkat-usa.org The driving force for this reaction is not a catalyst but rather the high degree of ring strain inherent in a modified cyclic alkyne, typically a cyclooctyne (B158145) derivative such as dibenzocyclooctyne (DBCO). arkat-usa.orgCurrent time information in Bangalore, IN. This strain is released during the [3+2] cycloaddition with an azide, leading to a significantly lower activation energy and allowing the reaction to proceed readily under physiological conditions. researchgate.net

As a linear, unstrained molecule, this compound cannot function as the strain-bearing partner required to drive a conventional SPAAC reaction. The fundamental principle of SPAAC relies on the alkyne itself being activated by ring strain. Current time information in Bangalore, IN. Therefore, this compound cannot spontaneously react with standard organic azides in the absence of a copper catalyst.

However, the "potential" for this compound in the context of copper-free click chemistry lies in alternative applications. Its derivatization could lead to molecules suitable for such reactions. For instance, while not a standard SPAAC reaction, this compound could theoretically react with a highly reactive, strained azide partner, although this is a less common approach. A more practical path for its involvement in advanced, copper-free functionalization would be to use the nitrile or alkyne group as a synthetic handle to build a strained cyclic system. This multi-step transformation would represent an advanced derivatization, converting the simple linear alkyne into a complex, reactive probe suitable for SPAAC. Thus, while not directly applicable to SPAAC in its native form, this compound serves as a valuable and accessible starting material for the synthesis of more sophisticated chemical tools.

Applications of 6 Heptynenitrile in Complex Molecule Synthesis

Total Synthesis of Natural Products

The structural framework of 6-Heptynenitrile serves as a valuable starting point for the synthesis of intricate natural products, especially alkaloids which often feature nitrogen-containing heterocyclic cores.

Based on a review of available scientific literature, the direct application of this compound as a starting material or key intermediate in the reported total syntheses of the Lycopodium alkaloid (+)-Complanadine A or its close analogs has not been documented. Synthetic strategies for this complex dimeric alkaloid have prominently featured other precursors and synthetic methodologies.

This compound has been successfully employed as a precursor in the synthesis of heterocyclic systems that form the core of various alkaloid families. scribd.comiisc.ac.in Its incorporation into complex scaffolds is often achieved through metal-catalyzed cyclization reactions that construct key ring systems.

One notable application involves a cobalt-catalyzed reaction where this compound is incorporated into an indole (B1671886) system to yield a pyridine (B92270) derivative. scribd.com This product is structurally related to the ergot alkaloids, a class of compounds known for their wide range of pharmacological activities. scribd.com

Furthermore, this compound is a precursor for tetrahydroquinoline derivatives. tcichemicals.com In one synthetic route, it is first converted to a diynenitrile intermediate. tcichemicals.com This intermediate then undergoes an intramolecular cyclization reaction, catalyzed by a diethylcyclopentadienylcobalt catalyst, to form the tetrahydroquinoline ring system. tcichemicals.com Tetrahydroquinolines are a common structural motif in numerous alkaloids.

Table 1: Role of this compound as an Alkaloid Precursor

| Target Alkaloid Family/Core | Synthetic Strategy | Role of this compound |

| Ergot Alkaloid Analogs | Cobalt-catalyzed incorporation into an indole system | Provides the carbon backbone for a fused pyridine ring. scribd.com |

| Isoquinoline Alkaloids | Cobalt-catalyzed reactions | Serves as a key building block unit. iisc.ac.in |

| General Alkaloid Synthesis | Cobalt-catalyzed intramolecular cyclization | Precursor to a diynenitrile which cyclizes to form a tetrahydroquinoline core. tcichemicals.com |

Pharmaceutical and Agrochemical Precursor Development

The dual functionality of this compound makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds, where heterocyclic structures are of paramount importance.

This compound is a recognized building block for synthesizing a range of heterocyclic compounds that are central to medicinal chemistry. tcichemicals.com The terminal alkyne can participate in various cycloaddition reactions, while the nitrile group can be retained as a key pharmacophore or transformed into other functional groups.

A significant application is in the construction of substituted pyridines through cobalt-catalyzed cyclomerization reactions. scribd.com These [2+2+2] cycloadditions allow for the efficient assembly of the pyridine ring, a privileged scaffold in pharmaceuticals. scribd.com Pyridine derivatives exhibit a vast array of biological activities and are core components of many approved drugs. globalresearchonline.net

Additionally, this compound is a readily available building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry". tcichemicals.comscribd.comchemie-brunschwig.ch This reaction provides reliable access to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring acts as a stable, aromatic linker in drug molecules and can engage in favorable interactions with biological targets. tcichemicals.com

Table 2: Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Method | Relevance |

| Pyridines | Cobalt-catalyzed cyclomerization | Core structure in numerous pharmaceuticals and agrochemicals. scribd.com |

| 1,2,3-Triazoles | Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Used as linkers and pharmacophores in drug discovery. tcichemicals.comchemie-brunschwig.ch |

| Tetrahydroquinolines | Cobalt-catalyzed intramolecular cyclization | Important scaffold in medicinal chemistry and natural products. tcichemicals.com |

This compound is commercially available and classified as a building block for drug discovery, highlighting its utility in research and development. tcichemicals.com Its value lies in its capacity to serve as a versatile intermediate for creating more elaborate molecular structures.

The presence of two distinct reactive handles on a flexible hydrocarbon chain allows for stepwise or tandem functionalization. The alkyne is particularly useful for coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions, enabling the extension of the carbon skeleton or the introduction of aromatic and heterocyclic moieties. tcichemicals.comchemie-brunschwig.ch The nitrile group is a valuable pharmacophore in its own right, capable of acting as a hydrogen bond acceptor. scribd.com It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other heterocyclic rings.

This versatility makes this compound a useful starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. tcichemicals.comchemie-brunschwig.ch Its application in Click Chemistry is a prime example, allowing for the rapid synthesis of numerous triazole derivatives for biological evaluation. tcichemicals.com

Advanced Characterization and Computational Studies of 6 Heptynenitrile and Its Derivatives

Spectroscopic Analysis of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the detailed study of chemical reactions, providing insights into the structure of products and the transient species that form during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful tool for elucidating reaction mechanisms by tracking the transformation of reactants into products over time. In the context of reactions involving terminal alkynes and nitriles, ¹H and ¹³C NMR are fundamental for structural characterization of the final products. For instance, in the cyclization or addition reactions that 6-heptynenitrile might undergo, the disappearance of the characteristic signals for the terminal alkyne proton and the sp-hybridized carbons would be monitored, alongside the appearance of new signals corresponding to the formed cyclic or addition products.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the connectivity of atoms in new derivatives of this compound. In mechanistic studies, in-situ NMR monitoring can provide kinetic data and help identify transient intermediates, offering a deeper understanding of the reaction pathway.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and a Potential Cyclized Product.

| Functional Group | This compound (Reactant) | Cyclized Product (e.g., a pyridine (B92270) derivative) |

|---|---|---|

| ¹H NMR (ppm) | ||

| Alkyne-H | 1.9 - 2.1 | - |

| Methylene adjacent to C≡N | 2.3 - 2.5 | Aromatic protons: 7.0 - 8.5 |

| Methylene adjacent to C≡C | 2.1 - 2.3 | Aliphatic protons on substituent: 1.2 - 2.8 |

| Other Methylene | 1.4 - 1.7 | |

| ¹³C NMR (ppm) | ||

| C≡N | 118 - 122 | Aromatic carbons: 120 - 150 |

| C≡C (quaternary) | 80 - 85 | C-N in ring: ~150 |

| C≡C-H | 68 - 72 | |

| CH₂ adjacent to C≡N | 16 - 18 | |

| CH₂ adjacent to C≡C | 18 - 20 |

Note: The data in this table is illustrative and based on general chemical shift ranges for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

HRMS is a critical technique for the precise determination of the elemental composition of newly synthesized compounds. For derivatives of this compound, HRMS would provide high-accuracy mass measurements, allowing for the unambiguous confirmation of their molecular formulas. This is particularly important for distinguishing between isomers that may form during a reaction. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of reaction products by providing information about the connectivity of different parts of the molecule.

Computational Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental studies by providing detailed insights into reaction mechanisms, energetics, and the factors controlling selectivity.

Prediction of Reaction Outcomes and Stereochemical Preferences

DFT calculations can be employed to model the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. This allows for the prediction of the most likely reaction outcome under a given set of conditions. Furthermore, for reactions that can lead to multiple stereoisomers, computational modeling can predict the stereochemical preferences by comparing the activation energies of the diastereomeric transition states. nsf.gov

Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound.

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Activation Energy (kcal/mol) | 25.3 | 32.1 |

| Reaction Energy (kcal/mol) | -15.8 (exothermic) | -10.2 (exothermic) |

| Predicted Outcome | Pathway A is kinetically favored | Pathway B is less likely |

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies.

Elucidation of Catalytic Cycle Intermediates

For transition metal-catalyzed reactions of this compound, DFT calculations can be used to elucidate the entire catalytic cycle. organic-chemistry.org The geometries and electronic structures of all intermediates and transition states along the catalytic pathway can be calculated, providing a detailed, step-by-step understanding of the mechanism. This includes modeling the coordination of this compound to the metal center, subsequent transformations such as migratory insertion or reductive elimination, and the final release of the product with regeneration of the catalyst. Such studies are invaluable for understanding how the catalyst functions and for the rational design of new and improved catalysts.

Exploration of 6 Heptynenitrile in Polymer Science

Polymerization Strategies Involving 6-Heptynenitrile

The dual functionality of this compound allows for its participation in various polymerization schemes. The terminal alkyne can be polymerized to create a conjugated backbone, while the nitrile group offers a different route for chain formation or can be carried through a polymerization as a pendant functional group. mdpi.comresearchgate.net

Homopolymerization Investigations via Alkyne and Nitrile Functionalities

The homopolymerization of this compound can theoretically proceed through either its alkyne or nitrile moiety, although specific studies detailing these pathways are not extensively documented. The polymerization of alkynes is a well-established method for producing polymers with conjugated backbones and inherent optoelectronic properties. mdpi.com Similarly, the polymerization of nitrile groups is known, most famously in the case of polyacrylonitrile, and can lead to polymers with unique thermal and chemical properties. researchgate.net

Alkynes can be polymerized through various catalytic systems, including Ziegler-Natta catalysts or transition-metal complexes, to yield polyacetylenes. oup.com For the nitrile group, anionic or coordination polymerization could potentially lead to the formation of a polymer with a conjugated polyimine (-C=N-)n backbone. The specific conditions would determine which functional group preferentially reacts.

Table 1: Theoretical Homopolymerization Strategies for this compound

| Functional Group | Polymerization Type | Potential Catalyst/Initiator | Resulting Polymer Structure |

| Terminal Alkyne | Coordination Polymerization | Transition-metal complexes (e.g., Rh, Pd-based) | Polyacetylene backbone with pendant cyanopentyl groups |

| Terminal Alkyne | Metathesis Polymerization | Schrock or Grubbs catalysts | Polyene structure with pendant cyanopentyl groups |

| Nitrile Group | Anionic Polymerization | Strong bases (e.g., organolithium reagents) | Conjugated polyimine backbone with pendant hexynyl groups |

| Nitrile Group | Coordination Cyclotrimerization | Lewis acids or organometallic catalysts | Poly(triazine) network structure (cross-linked) |

Copolymerization with Various Monomers

Copolymerization offers a robust strategy to incorporate the unique functionalities of this compound into a wide array of polymer structures, thereby modifying the properties of the resulting material. open.eduxometry.com By copolymerizing this compound with other monomers, such as styrenes, acrylates, or dienes, its alkyne and nitrile groups can be introduced as pendant functionalities along a polymer chain.

The structure of the resulting copolymer—be it random, alternating, block, or graft—depends significantly on the reactivity ratios of the comonomers and the polymerization method used. uomosul.edu.iqbyjus.com For instance, in a free-radical polymerization with a vinyl monomer, the distribution of this compound units would be dictated by the relative reactivity of the vinyl monomer and the alkyne group toward the propagating radical. Ionic copolymerization can also be employed, though the choice of comonomers is more limited as they must be susceptible to the same ionic initiation. uomosul.edu.iq The incorporation of this compound provides a route to synthesize otherwise inaccessible polymer structures and properties. open.edu

Table 2: Potential Copolymerization Schemes with this compound (6-HN)

| Comonomer (M2) | Polymerization Method | Potential Copolymer Structure | Introduced Functionality |

| Styrene | Free Radical | Random or Statistical | Pendant alkyne and nitrile groups on a polystyrene backbone |

| Methyl Methacrylate | Free Radical / ATRP | Random or Block | Pendant alkyne and nitrile groups on a PMMA backbone |

| Butadiene | Anionic / Coordination | Random or Block | Pendant alkyne and nitrile groups on a polybutadiene (B167195) backbone |

| Ethylene Oxide | Anionic Ring-Opening | Block (if 6-HN is used to initiate or terminate) | Hydrophilic block (PEO) with a functional end-group |

Functional Polymers Derived from this compound

The synthesis of functional polymers, which are macromolecules designed with specific chemical groups for targeted applications, is a major focus of modern polymer chemistry. appleacademicpress.comfrontiersin.org this compound serves as an ideal functional monomer for creating polymers that are not merely structural materials but are platforms for further chemical transformation or possess intrinsic functionality.

Synthesis of Polymers with Tunable Properties

The incorporation of this compound units into a polymer backbone allows for the precise tuning of its material properties. The nitrile group is strongly polar and can increase a polymer's glass transition temperature (Tg), modify its solubility in polar solvents, and serve as a site for hydrogen bonding or coordination with metal salts. researchgate.net The alkyne group, while less polar, provides a site for subsequent cross-linking reactions upon heating, which can significantly enhance the thermal stability and mechanical strength of the material. mdpi.comrsc.org Polymers containing unreacted terminal alkynes and nitrile groups have shown good thermal stability, making them potentially useful for modifying resins. rsc.org The ability to control the concentration and distribution of these functional groups through copolymerization enables the fine-tuning of properties for specific applications. ichf.edu.pl

Post-Polymerization Modification via Alkyne/Nitrile Functionalities

Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. cmu.eduwiley-vch.dersc.org Polymers containing this compound residues are excellent candidates for PPM due to the versatile and distinct reactivity of the pendant alkyne and nitrile groups. researchgate.netmaynoothuniversity.ie

The terminal alkyne group is particularly amenable to highly efficient and specific "click" reactions. maynoothuniversity.ie The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used to attach a vast range of molecules, including biomolecules, fluorescent dyes, and other polymer chains. cmu.edu Another powerful metal-free option is the 1,3-dipolar cycloaddition between the alkyne and a nitrile oxide to form an isoxazole (B147169) ring, a reaction that proceeds with high yield and regioselectivity. maynoothuniversity.ie

The nitrile group can also be transformed into a variety of other functionalities. researchgate.net Common modifications include:

Reduction to primary amines (-CH₂NH₂) using reducing agents like lithium aluminum hydride, introducing basic sites to the polymer.

Hydrolysis to carboxylic acids (-COOH) under acidic or basic conditions, imparting hydrophilicity and acidity.

Cycloaddition with an azide (B81097) (e.g., sodium azide) to form acidic tetrazole rings, a reaction also considered a "click" reaction. cmu.edu

These transformations allow a single precursor polymer to be converted into a library of functional materials with diverse chemical and physical properties. mdpi.comnih.gov

Table 3: Post-Polymerization Modification Reactions on Polymers Containing this compound Units

| Target Group | Reaction Type | Reagents | New Functional Group | Change in Polymer Property |

| Alkyne | Azide-Alkyne Cycloaddition ("Click") | R-N₃, Cu(I) catalyst or strained alkyne | 1,2,3-Triazole | Attachment of specific molecules (R), increased polarity |

| Alkyne | Nitrile Oxide-Alkyne Cycloaddition | R-CNO (from oxime precursor) | Isoxazole | Covalent attachment of moiety R, introduces heterocycle |

| Nitrile | Reduction | LiAlH₄ or BH₃ | Primary Amine | Introduces basicity, site for further amidation |

| Nitrile | Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Introduces acidity, hydrophilicity, pH-responsiveness |

| Nitrile | Cycloaddition | NaN₃, ZnCl₂ | Tetrazole | Introduces acidity, metal-coordination site |

Emerging Applications and Future Directions in 6 Heptynenitrile Research

Role as a Precursor in Advanced Materials Science

The dual functionality of 6-heptynenitrile makes it a valuable building block in materials science. oatext.comscivisionpub.com The terminal alkyne allows for participation in powerful coupling reactions, while the nitrile group can be transformed into various other functional moieties or used for its electronic properties.

While specific research on this compound for thin films is nascent, its chemical properties make it a highly promising precursor for creating functionalized surfaces and coatings. sigmaaldrich.com Chemical Vapor Deposition (CVD) and solution-based deposition are common techniques for creating thin films from volatile or soluble precursors. sigmaaldrich.comstinstruments.com The terminal alkyne group of this compound is particularly suited for surface modification via "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This allows for the covalent tethering of the molecule to azide-functionalized substrates, forming highly ordered and robust monolayers.

Furthermore, the nitrile group can be subsequently modified post-deposition. For instance, it can be hydrolyzed to a carboxylic acid to alter surface wettability or reduced to an amine to introduce sites for further chemical conjugation. This two-pronged functionality allows for the design of advanced coatings with tailored properties for applications in microelectronics, sensors, and biocompatible surfaces. naturalspublishing.commdpi.com

Table 1: Potential Reactions for Thin Film Functionalization using this compound

| Reaction Type | Functional Group | Substrate/Reagent | Resulting Surface Functionality | Potential Application |

| Surface Grafting | Terminal Alkyne | Azide-modified silicon wafer | Triazole-linked organic layer | Patterned electronics, biosensors |

| Post-Deposition Modification | Nitrile | H₂O / H⁺ or OH⁻ | Carboxylic Acid | Increased hydrophilicity, pH-responsive surface |

| Post-Deposition Modification | Nitrile | H₂ / Catalyst (e.g., Ni, Pd) | Primary Amine | Site for bioconjugation, further chemical synthesis |

Porous organic materials (POMs), including Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), are a class of materials with high surface areas and tunable pore structures, making them ideal for gas storage, separation, and catalysis. sioc-journal.cnrsc.org The synthesis of these materials relies on the polymerization of rigid organic building blocks. frontiersin.orgmdpi.com

This compound serves as a potentially valuable monomer for constructing such frameworks. The nitrile functionality can undergo cyclotrimerization reactions, often catalyzed by strong acids or metal complexes, to form stable 1,3,5-triazine (B166579) rings. This is a common strategy for creating Covalent Triazine Frameworks (CTFs). rsc.org The alkyne group can also be polymerized through reactions like Sonogashira coupling, contributing to the formation of a rigid, porous network. The linear C5 alkyl chain separating the two functional groups provides flexibility and can influence the final porosity and structural properties of the material.

Sustainable Chemistry and Green Synthesis Initiatives

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of benign substances. acs.orghilarispublisher.commdpi.com Research involving this compound is beginning to align with these goals.